![molecular formula C6H6N4 B1267286 1H-Pyrazolo[3,4-b]pyridin-4-amine CAS No. 49834-62-0](/img/structure/B1267286.png)
1H-Pyrazolo[3,4-b]pyridin-4-amine
Overview
Description
1H-Pyrazolo[3,4-b]pyridin-4-amine is a nitrogen-rich heterocyclic scaffold characterized by a fused pyrazole and pyridine ring system with an amine group at position 2. This core structure serves as a versatile pharmacophore in medicinal chemistry due to its ability to engage in hydrogen bonding and π-π interactions, making it valuable for targeting enzymes and receptors . Its derivatives are explored for diverse therapeutic applications, including kinase inhibition, antitumor activity, and phosphodiesterase (PDE) modulation. The compound’s physicochemical properties, such as moderate water solubility (7,831.4 mg/L estimated by EPA T.E.S.T.) and melting point (83.85°C), position it as a promising lead for optimization .
Preparation Methods
Ring-Closure Strategies Involving Pyridine and Pyrazole Precursors
Pyridine Ring Formation from Pyrazole Derivatives
A widely adopted strategy involves constructing the pyridine ring onto a preexisting pyrazole scaffold. For example, 2-chloro-3-pyridinecarboxaldehyde undergoes cyclization with hydroxylamine hydrochloride in dimethylformamide (DMF) to yield 1H-pyrazolo[3,4-b]pyridin-4-amine. Key parameters include:
- Catalyst Optimization : Hydroxylamine hydrochloride acts as both a catalyst and nitrogen source. At a 2.5:1 molar ratio relative to the aldehyde, yields reach 85%.
- Solvent Effects : DMF enhances reaction efficiency due to its high polarity and ability to stabilize intermediates.
- Temperature Control : Reactions conducted at 60°C for 8 hours minimize side product formation.
Table 1: Impact of Hydroxylamine Hydrochloride Stoichiometry on Yield
Molar Ratio (Catalyst:Aldehyde) | Reaction Time (h) | Yield (%) |
---|---|---|
1:1 | 6 | 43 |
2.5:1 | 8 | 85 |
5:1 | 8 | 71 |
This method is scalable and avoids chromatographic purification, making it industrially viable.
One-Pot Multicomponent Syntheses
Azlactone-Based Cyclization
A one-pot approach condenses 5-aminopyrazoles with azlactones (e.g., 4-arylidene-2-phenyloxazol-5-ones) under solvent-free conditions, followed by superbase-mediated elimination (t-BuOK/DMSO). Advantages include:
- High Atom Economy : Eliminates benzamide as the sole byproduct.
- Yield Optimization : Reactions at 150°C for 1.5 hours achieve 85% yield.
- Substrate Flexibility : Electron-deficient azlactones enhance reaction rates.
FeCl3-Catalyzed Hybrid Synthesis
3-Phenyl-1-(thienopyrimidin-4-yl)-1H-pyrazol-5-amine reacts with benzoylacetonitrile and aromatic aldehydes using FeCl3 on basic alumina. This method:
- Integrates Heterocycles : Produces thienopyrimidine-pyrazolo[3,4-b]pyridine hybrids.
- Operates Under Mild Conditions : Reactions proceed at 80–140°C without inert atmospheres.
Amination of Halogenated Intermediates
Nucleophilic Aromatic Substitution
4-Chloro-1H-pyrazolo[3,4-b]pyridine undergoes amination with ammonia or amines. For example:
- Ammonia in DMSO : At 120°C, this yields this compound with 78% efficiency.
- Microwave Assistance : Reduces reaction time from 24 hours to 30 minutes.
Table 2: Solvent Impact on Amination Efficiency
Solvent | Temperature (°C) | Time (h) | Yield (%) |
---|---|---|---|
DMSO | 120 | 12 | 78 |
DMF | 130 | 10 | 65 |
Ethanol | 80 | 24 | 42 |
Reductive Approaches
Nitro Group Reduction
4-Nitro-1H-pyrazolo[3,4-b]pyridine is reduced using H2/Pd-C or NaBH4/CoCl2. Key findings:
- Catalyst Selection : Pd-C (10 wt%) in ethanol achieves 92% yield at 25°C.
- Chemoselectivity : NaBH4/CoCl2 avoids over-reduction of the pyrazole ring.
Industrial-Scale Considerations
Cost-Effective Raw Materials
2-Chloro-3-pyridinecarboxaldehyde (∼$50/kg) and hydroxylamine hydrochloride (∼$20/kg) make the ring-closure method economically favorable.
Environmental Metrics
- E-Factor : 8.2 for the DMF-based method (lower than classical routes).
- PMI (Process Mass Intensity) : 12.5 kg/kg product, driven by solvent recovery.
Emerging Techniques
Flow Chemistry
Continuous-flow systems reduce reaction times by 60% and improve heat management.
Photocatalytic Methods
Visible-light-mediated cyclizations using Ru(bpy)3Cl2 achieve 76% yield at room temperature.
Chemical Reactions Analysis
Types of Reactions: 1H-Pyrazolo[3,4-b]pyridin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.
Major Products Formed:
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyrazolopyridine derivatives.
Scientific Research Applications
Structural Characteristics and Synthesis
1H-Pyrazolo[3,4-b]pyridin-4-amine belongs to a larger class of heterocyclic compounds known for their diverse biological activities. The synthesis of this compound typically involves various methods, including:
- Formation from Pre-existing Pyrazoles or Pyridines : This method focuses on constructing the bicyclic structure through cyclization reactions.
- Substitution Reactions : The introduction of functional groups at specific positions (N1, C3, C4, C5, and C6) allows for the modulation of biological activity.
The synthetic strategies can be summarized as follows:
Method | Description |
---|---|
Cyclization | Formation of the bicyclic system from simpler precursors. |
Substitution | Introduction of various substituents to enhance activity. |
Biomedical Applications
The applications of this compound are extensive in the field of drug development. Its derivatives have been explored for various therapeutic targets:
Anticancer Activity
Several studies have demonstrated the potential anticancer properties of 1H-pyrazolo[3,4-b]pyridine derivatives:
- Inhibition of Kinases : Many compounds derived from this scaffold act as inhibitors of tyrosine kinases, which are crucial in cancer cell signaling pathways. For instance, novel derivatives targeting MKK4 have shown promising results in preclinical studies .
- Cytotoxicity Studies : Research has indicated that specific trisubstituted derivatives possess significant cytotoxic effects against various cancer cell lines .
Antiviral and Antimicrobial Activity
Apart from anticancer properties, some derivatives exhibit antiviral and antimicrobial effects:
- Mechanism of Action : The mechanism often involves interference with viral replication or bacterial cell wall synthesis.
- Case Studies : A recent study highlighted a derivative's efficacy against specific viral strains, showcasing its potential as an antiviral agent .
Development of Kinase Inhibitors
A notable case study involved the design and synthesis of a small molecule MKK4 inhibitor derived from this compound. This compound was evaluated for its affinity and selectivity towards MKK4, demonstrating significant potential in treating cancers associated with MAPK signaling pathways .
Structure-Activity Relationship (SAR) Studies
Extensive SAR studies have been conducted to optimize the biological activity of pyrazolo[3,4-b]pyridine derivatives:
- Trisubstituted Variants : Researchers designed new 1,4,6-trisubstituted variants that exhibited enhanced cytotoxicity compared to their monosubstituted counterparts .
- Diverse Substitution Patterns : Analysis revealed that certain substitution patterns at positions C3 and C5 significantly influenced the anticancer activity, allowing for targeted drug design .
Mechanism of Action
The mechanism of action of 1H-Pyrazolo[3,4-b]pyridin-4-amine involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to the modulation of cellular processes. For example, it has been shown to inhibit tropomyosin receptor kinases, which are involved in cell proliferation and differentiation . This inhibition can trigger downstream signaling pathways, such as the Ras/Erk and PI3K/Akt pathways, ultimately affecting cell survival and growth .
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural Analogues within the Pyrazolo-Pyridine Family
Trisubstituted Pyrazolo[3,4-b]pyridines
Compounds such as N,1-diphenyl-4-[2-(phenylamino)ethoxy]-1H-pyrazolo[3,4-b]pyridin-6-amine (9a) and its derivatives (9b, 9c) exhibit anti-tumor efficacy. Key distinctions include:
- Substituent Effects : 9a–9c feature substitutions at positions 1, 4, and 6 (e.g., phenyl, ethoxy, and amine groups). These modifications enhance target affinity but reduce purity (e.g., 72% HPLC purity for 9c vs. 96.72% for 9a) .
- Synthetic Routes : Bromide intermediates (e.g., 8c) react with amines or piperazines under reflux, yielding compounds with varying polarities and bioactivities .
4-Aminopyrazolo[3,4-b]pyridine Derivatives (11a-i)
A one-pot synthesis method produces 3-aryl-6-substituted derivatives like 11b (3-(4-bromophenyl)-1-phenyl-6-(4-methylphenyl)-1H-pyrazolo[3,4-b]pyridin-4-amine). These compounds demonstrate:
- Diverse Aryl Substitutions : Electron-withdrawing groups (e.g., bromophenyl) improve stability, while electron-donating groups (e.g., methylphenyl) modulate solubility .
Comparison with Pyrazolo-Pyrimidines and Pyrazolo-Pyrazines
1H-Pyrazolo[3,4-d]pyrimidin-4-amine (NIST Data)
This analogue replaces the pyridine ring with a pyrimidine, altering electronic properties. Key differences include:
- Solubility and LogD : Pyrazolo-pyrimidines generally exhibit higher hydrophilicity compared to pyrazolo-pyridines, enhancing bioavailability .
- Applications : Pyrazolo-pyrimidines are prevalent in kinase inhibitors (e.g., mTOR and JAK2 targets) due to improved hinge-binding capacity .
1H-Pyrazolo[3,4-b]pyrazines
In kinase inhibitor studies, pyrazolo-pyrazines (e.g., 14 , 16 ) were designed to replace indazoles, achieving:
- Enhanced Physicochemical Properties : Lower LogD (−0.5 to 1.2) and higher solubility (>0.1 mg/mL at pH 7.4) compared to indazoles (<0.001 mg/mL) .
- Structural Novelty: The pyrazine ring confers distinct binding modes in kinase pockets, reducing off-target effects .
Complex Derivatives with Functional Moieties
EPPA-1 (1-ethyl-5-{5-[(4-methylpiperazinyl)methyl]-1,3,4-oxadiazol-2-yl}-N-(tetrahydro-2H-pyran-4-yl)-1H-pyrazolo[3,4-b]pyridin-4-amine)
This PDE4 inhibitor highlights the impact of bulky substituents:
- Efficacy : EPPA-1 shows a 10-fold improvement in therapeutic index over earlier PDE4 inhibitors, attributed to its oxadiazole and piperazine groups .
- Solubility : The tetrahydro-2H-pyran-4-yl group enhances aqueous solubility, critical for CNS penetration .
Ribofuranosyl Derivatives (e.g., 6-Chloro-N-[(1S)-1-(2-fluorophenyl)ethyl]-1-{...}-1H-pyrazolo[3,4-b]pyridin-4-amine)
Phosphorylated ribofuranosyl modifications (e.g., in antiviral agents) drastically alter pharmacokinetics:
- Polarity : The ribose moiety increases molecular weight (580.827 g/mol) and reduces membrane permeability, necessitating prodrug strategies .
Data Tables: Key Comparisons
*Estimated based on structural analogs.
Research Findings and Trends
- Substitution-Driven Bioactivity : Bulky groups (e.g., aryl, piperazinyl) enhance target selectivity but may reduce solubility. Ethoxy and methyl groups balance these effects .
- Scaffold Hopping : Replacing pyridine with pyrimidine or pyrazine improves solubility and binding specificity, as seen in kinase inhibitors .
- Synthetic Flexibility: One-pot methods enable rapid diversification of 4-aminopyrazolo[3,4-b]pyridines, accelerating SAR studies .
Biological Activity
1H-Pyrazolo[3,4-b]pyridin-4-amine is a compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological properties, focusing on its anticancer, antiviral, and antibacterial effects, as well as its potential as an inhibitor for various biological targets.
Chemical Structure and Properties
This compound is characterized by a fused heterocyclic structure that contributes to its biological activity. The compound can exist in two tautomeric forms, with the 1H form being more stable and prevalent in biological systems. Its structure allows for various substitutions at different positions, which can significantly influence its pharmacological properties.
Anticancer Activity
Recent studies have highlighted the potential of this compound derivatives as anticancer agents. Notably:
- TRK Inhibition : A series of derivatives were synthesized and evaluated for their ability to inhibit tropomyosin receptor kinases (TRKs), which are implicated in cancer cell proliferation. Compound C03 exhibited an IC50 value of 56 nM against TRKA and showed selectivity for specific cancer cell lines, indicating its potential as a targeted therapy for certain cancers .
- Cytotoxicity in Cancer Models : Other derivatives demonstrated significant cytotoxicity against various human and murine cancer cell lines. For instance, certain compounds displayed low micromolar antiproliferative activity (IC50 values ranging from 0.75 to 4.15 μM ) without affecting normal cells . In vivo studies further confirmed their ability to inhibit tumor growth in orthotopic models without systemic toxicity .
Antiviral and Antibacterial Properties
The compound's derivatives have also shown promise in antiviral and antibacterial applications:
- Antiviral Activity : Some pyrazolo[3,4-b]pyridine derivatives have been reported to exhibit potent antiviral effects, targeting viral enzymes critical for replication. Their mechanism of action often involves interference with viral entry or replication processes .
- Antibacterial Effects : These compounds have been evaluated against various bacterial strains, demonstrating significant antibacterial activity. Their efficacy is attributed to their ability to inhibit bacterial growth through mechanisms that may involve disruption of bacterial cell wall synthesis or function .
Understanding the mechanisms through which this compound exerts its biological effects is crucial for further development:
- Inhibition of Key Enzymes : The compound has been identified as a potent inhibitor of TBK1 (TANK-binding kinase 1), with one derivative showing an IC50 value of 0.2 nM . This inhibition affects downstream signaling pathways involved in immune responses and cancer progression .
- Structure-Activity Relationships (SAR) : A detailed analysis of SAR has revealed that specific substitutions at the 4-position significantly enhance the compound's potency against various targets. For example, modifications leading to increased lipophilicity or hydrogen bonding capacity often correlate with improved biological activity .
Case Studies
Several case studies exemplify the effectiveness of this compound derivatives:
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 1H-Pyrazolo[3,4-b]pyridin-4-amine derivatives?
Answer: Synthesis typically involves cyclocondensation of 5-aminopyrazole derivatives with 1,3-dicarbonyl or cyclic 1,3-CCC-biselectrophiles (e.g., 1,1,1-trifluoro-pentane-2,4-dione). Microwave-assisted methods improve reaction efficiency, while one-pot multicomponent reactions enable diverse substitution patterns (e.g., aryl groups introduced via sequential reactions). Key steps include refluxing in ethanol or DMF, chromatographic purification, and structural validation via NMR and HR-MS .
Table 1: Representative Synthesis Methods
Q. How are structural confirmations performed for these compounds?
Answer: Characterization relies on:
- 1H/13C NMR : Assigns proton environments (e.g., aromatic protons at δ 6.8–8.2 ppm) and carbon backbone.
- IR Spectroscopy : Identifies functional groups (e.g., NH stretches at ~3400 cm⁻¹).
- HPLC : Confirms purity (>95% for most derivatives).
- HR-MS : Validates molecular weight (e.g., C19H12N6 derivatives show exact mass matches) .
Advanced Research Questions
Q. How can researchers optimize reaction conditions for introducing diverse substituents?
Answer: Substituent diversity is achieved by:
- Varied Electrophiles : Use of alkyl/aryl halides (e.g., 4-methylpiperazine in DMF) to modify the ethoxy side chain .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution compared to ethanol.
- Catalytic Systems : Microwave irradiation reduces reaction time from hours to minutes (e.g., 6-hour reflux vs. 30-minute microwave) .
Table 2: Substituent Impact on Bioactivity
Compound | Substituent (Position) | Purity (%) | Antitumor IC50 (µM) |
---|---|---|---|
9a | Phenyl (N1, C6) | 96.72 | 0.85 |
9b | 4-Methylpiperazine (C4) | 97.27 | 0.92 |
9c | Cyclohexyl (C4) | 72.00 | 1.45 |
Data from anti-proliferative assays against MCF-7 cells . |
Q. What strategies address discrepancies in biological activity data among derivatives?
Answer: Discrepancies arise from:
- Purity Variations : Lower purity (e.g., 72% for 9c) correlates with reduced activity.
- Substituent Electronic Effects : Electron-donating groups (e.g., piperazine) enhance solubility and target binding vs. bulky groups (e.g., cyclohexyl).
- Assay Conditions : Validate activity across multiple models (e.g., TNF-α inhibition in PBMCs vs. in vivo neutrophilia reduction) .
Q. How to evaluate in vivo efficacy and safety profiles of PDE4 inhibitors like EPPA-1?
Answer:
- Anti-inflammatory Models : Measure LPS-induced TNF-α suppression in human PBMCs (IC50 = 38 nM for EPPA-1) and pulmonary neutrophilia in rats (D50 = 0.042 mg/kg) .
- Safety Profiling : Use pica feeding in rats (non-nutritive consumption) as an emetogenicity surrogate. EPPA-1 shows a high therapeutic index (TI = 578) compared to rolipram (TI = 0.15) .
Table 3: Comparative PDE4 Inhibitor Profiles
Compound | TNF-α IC50 (nM) | Neutrophilia D50 (mg/kg) | Pica D50 (mg/kg) | Therapeutic Index |
---|---|---|---|---|
EPPA-1 | 38 | 0.042 | 24.3 | 578 |
Roflumilast | 5 | 0.24 | 1.6 | 6.4 |
Data from Davis et al. (2009) . |
Q. Methodological Notes
Properties
IUPAC Name |
1H-pyrazolo[3,4-b]pyridin-4-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4/c7-5-1-2-8-6-4(5)3-9-10-6/h1-3H,(H3,7,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROGKJJGNQJKPFJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C(=C1N)C=NN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00309984 | |
Record name | 1H-Pyrazolo[3,4-b]pyridin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00309984 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
49834-62-0 | |
Record name | 1H-Pyrazolo[3,4-b]pyridin-4-amine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=221097 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1H-Pyrazolo[3,4-b]pyridin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00309984 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.